Carvone, (+-)-

Descripción

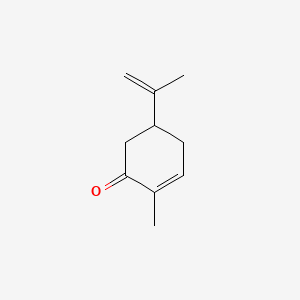

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDHMXUKGWMISQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047426 | |

| Record name | dl-Carvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellowish liquid; [Hawley] White powder; | |

| Record name | Carvone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4242 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

230-231 °C | |

| Record name | CARVONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/707 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Colorless to pale straw colored liquid; spearmint odor; solubility in 70% alcohol: 1:2 /L-Carvone/, In water, 1300 mg/L at 25 °C /L-Carvone/, Colorless to light yellow liquid; solubility in 60% alcohol: 1:5 /D-Carvone/, Soluble in alcohol, ether, chloroform, propylene glycol, mineral oils; insoluble in glycerol | |

| Record name | CARVONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/707 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.16 [mmHg] | |

| Record name | Carvone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4242 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Pale-yellowish or colorless liquid | |

CAS No. |

99-49-0, 22327-39-5 | |

| Record name | Carvone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carvone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARVONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | dl-Carvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-p-mentha-1(6),8-dien-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARVONE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75GK9XIA8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARVONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/707 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carvone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035824 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

MP: 25.2 °C. Very soluble in ethanol; soluble in ether, carbon tetrachloride, chloroform /L-Carvone/, MP: <15 °C. Very soluble in ethanol; soluble in ether, chloroform /D-Carvone/ | |

| Record name | CARVONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/707 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Carvone Enantiomers in Essential Oils

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvone, a monoterpenoid ketone, exists as two enantiomers, (S)-(+)-carvone and (R)-(-)-carvone, each possessing distinct organoleptic properties and potential pharmacological activities. This technical guide provides a comprehensive overview of the primary natural sources of these enantiomers in essential oils. It delves into the quantitative composition of carvone in key plant species, details the biosynthetic pathways leading to each enantiomer, and outlines the experimental protocols for their extraction and chiral analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

The stereochemistry of a molecule is a critical determinant of its biological activity. In the case of the monoterpene carvone, its two enantiomers, (S)-(+)-carvone and (R)-(-)-carvone, provide a classic example of this principle. (S)-(+)-carvone is characteristic of caraway and dill, imparting a spicy, rye-like aroma, while (R)-(-)-carvone is the principal component of spearmint, responsible for its sweet, minty scent[1][2]. Beyond their distinct flavors and fragrances, these enantiomers have garnered interest for their diverse biological properties, including antimicrobial, insecticidal, and potential therapeutic applications[3]. Understanding the natural distribution and concentration of these specific stereoisomers is paramount for their targeted extraction and utilization in various industries.

Natural Sources and Quantitative Composition

The occurrence and concentration of carvone enantiomers are highly specific to the plant species. The following tables summarize the quantitative data on the prevalence of (S)-(+)-carvone and (R)-(-)-carvone in their most significant natural sources.

Table 1: Primary Natural Sources of (S)-(+)-Carvone

| Plant Species | Common Name | Plant Part | (S)-(+)-Carvone Content (%) | Key References |

| Carum carvi | Caraway | Seeds | 60-70 | [1][4] |

| Anethum graveolens | Dill | Seed Oil | 40-60 | [1][2] |

| Anethum sowa | Indian Dill | Seed Oil | Major Component | [5] |

| Citrus reticulata | Mandarin Orange | Peel Oil | Present | [1] |

Table 2: Primary Natural Sources of (R)-(-)-Carvone

| Plant Species | Common Name | Plant Part | (R)-(-)-Carvone Content (%) | Key References |

| Mentha spicata | Spearmint | Essential Oil | 50-80 | [1][2] |

| Mentha cardiaca | Scotch Spearmint | Essential Oil | 55-75 | [6] |

| Mentha viridis | Spearmint | Essential Oil | 55-75 | [6] |

| Lindera umbellata | Kuromoji | Oil | Present | [7] |

Table 3: Natural Sources Containing a Mixture of Carvone Enantiomers

| Plant Species | Common Name | Plant Part | Carvone Composition | Key References |

| Paspalum distichum | Gingergrass | Oil | Mixture of (S)-(+) and (R)-(-) | [1][7] |

Biosynthesis of Carvone Enantiomers

The biosynthesis of both carvone enantiomers originates from the ubiquitous precursor geranyl diphosphate (B83284) (GPP) and proceeds through the cyclic monoterpene limonene (B3431351). The stereochemical outcome of the final carvone product is determined by the specific enantiomer of limonene that is initially synthesized.

The formation of (+)-limonene from GPP is catalyzed by (+)-limonene synthase, which then serves as the precursor for (S)-(+)-carvone. Conversely, the synthesis of (-)-limonene (B1674923) is catalyzed by (-)-limonene synthase, leading to the formation of (R)-(-)-carvone. The subsequent steps involve the hydroxylation of limonene to trans-carveol by a cytochrome P450-dependent hydroxylase, followed by the oxidation of trans-carveol to carvone by a dehydrogenase[3][8][9][10].

Experimental Protocols

Extraction of Essential Oils

The most common methods for extracting carvone-containing essential oils from plant material are hydrodistillation and steam distillation.

Principle: In hydrodistillation, the plant material is in direct contact with boiling water. The steam and the volatilized essential oil components are then condensed and collected.

Protocol:

-

Preparation of Plant Material: Grind the dried plant material (e.g., caraway seeds, spearmint leaves) to a coarse powder.

-

Apparatus Setup: Set up a Clevenger-type apparatus with a round-bottom flask, condenser, and collection burette.

-

Distillation: Place a known quantity of the ground plant material into the round-bottom flask and add a sufficient volume of distilled water to cover the material. Heat the flask to boiling.

-

Collection: The steam and essential oil vapor will rise, be condensed by the cold water in the condenser, and collect in the burette. The essential oil, being less dense than water, will form a layer on top of the hydrosol.

-

Duration: Continue the distillation for a prescribed period (typically 2-3 hours) until no more oil is collected.

-

Isolation: Carefully separate the essential oil from the aqueous layer. Dry the oil over anhydrous sodium sulfate (B86663) to remove any residual water.

Principle: In steam distillation, live steam is passed through the plant material, causing the volatile essential oils to vaporize without the need for the plant material to be in direct contact with boiling water. This method is often preferred as it can prevent the degradation of heat-sensitive compounds.

Protocol:

-

Preparation of Plant Material: As with hydrodistillation, the plant material should be appropriately sized (e.g., ground or chopped).

-

Apparatus Setup: The apparatus consists of a steam generator, a distillation flask containing the plant material, a condenser, and a collection vessel (e.g., a Florentine flask or separatory funnel).

-

Distillation: Introduce steam from the generator into the bottom of the distillation flask. The steam will pass through the plant material, carrying the volatile essential oils with it.

-

Condensation and Collection: The steam-oil mixture is then passed through the condenser, and the resulting liquid is collected. The essential oil and water will separate based on their immiscibility and density differences.

-

Isolation and Drying: The essential oil layer is separated and dried as described for hydrodistillation.

Chiral Gas Chromatography (GC) Analysis of Carvone Enantiomers

To determine the enantiomeric composition of carvone in an essential oil sample, chiral gas chromatography is the method of choice.

Principle: Chiral GC utilizes a stationary phase that is itself chiral. This allows for the differential interaction with the enantiomers of the analyte, resulting in different retention times and thus their separation.

Typical GC Parameters for Carvone Enantiomer Analysis:

-

Column: A chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., Astec® CHIRALDEX™ G-TA or HP-chiral-20B), is essential.[11][12][13]

-

Oven Temperature Program: A temperature gradient is typically employed to ensure good separation. A representative program is:

-

Detector: A Flame Ionization Detector (FID) is commonly used.

-

Injection: A small volume (e.g., 0.1 µL) of the diluted essential oil is injected, often with a high split ratio (e.g., 100:1) to prevent column overload.[11][12]

Data Analysis: The area under each enantiomer's peak in the chromatogram is proportional to its concentration in the sample. By comparing the peak areas, the enantiomeric ratio and the percentage of each enantiomer can be calculated.

Conclusion

The natural world offers distinct and abundant sources for the individual enantiomers of carvone. (S)-(+)-carvone is predominantly found in the essential oils of caraway and dill, while (R)-(-)-carvone is the major constituent of spearmint oil. The biosynthesis of these enantiomers is stereospecifically controlled by the initial formation of either (+)- or (-)-limonene. Standardized extraction methods, such as hydrodistillation and steam distillation, coupled with precise analytical techniques like chiral gas chromatography, are crucial for the isolation and quantification of these valuable natural products. The information provided in this guide serves as a foundational resource for further research and development involving the targeted use of carvone enantiomers in various scientific and commercial applications.

References

- 1. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 2. Carvone - Wikipedia [en.wikipedia.org]

- 3. Biosynthesis of the monoterpenes limonene and carvone in the fruit of caraway. I. Demonstration Of enzyme activities and their changes with development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. engineering.iastate.edu [engineering.iastate.edu]

- 6. Making essential oil by steam distillation - Distillation Supplies [distillationsupplies.com]

- 7. Part 3: Distillation Methods—Steam Distillation | doTERRA Essential Oils [doterra.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biosynthesis of the Monoterpenes Limonene and Carvone in the Fruit of Caraway : I. Demonstration of Enzyme Activities and Their Changes with Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sigma-Aldrich [sigmaaldrich.com]

- 12. Sigma-Aldrich [sigmaaldrich.com]

- 13. jmaterenvironsci.com [jmaterenvironsci.com]

Biosynthesis of Carvone from Limonene: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway for the conversion of limonene (B3431351) to carvone, a monoterpenoid of significant interest in the pharmaceutical, food, and fragrance industries. The guide details the key enzymatic steps, presents relevant quantitative data, outlines detailed experimental protocols for the characterization of the involved enzymes, and provides visual representations of the pathway and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in the fields of metabolic engineering, synthetic biology, and natural product chemistry.

Introduction

Carvone is a monoterpenoid ketone found in high concentrations in the essential oils of spearmint (Mentha spicata) and caraway (Carum carvi). It exists as two enantiomers, (R)-(-)-carvone, which has a characteristic spearmint odor, and (S)-(+)-carvone, which has a caraway or dill-like aroma. The increasing demand for natural and sustainably produced carvone has driven research into its biosynthesis and the development of biotechnological production platforms. The primary precursor for carvone biosynthesis is limonene, a readily available monoterpene. This guide focuses on the enzymatic conversion of limonene to carvone, a two-step process catalyzed by cytochrome P450 limonene-6-hydroxylase and carveol (B46549) dehydrogenase.

The Biosynthetic Pathway

The conversion of limonene to carvone is a two-step enzymatic process. The first step involves the stereospecific hydroxylation of limonene at the C6 position to form carveol. This reaction is catalyzed by a cytochrome P450 monooxygenase, specifically limonene-6-hydroxylase. The second step is the oxidation of the hydroxyl group of carveol to a ketone, yielding carvone. This reaction is catalyzed by an NAD(P)+-dependent dehydrogenase, carveol dehydrogenase.[1][2][3][4]

In spearmint (Mentha spicata), the biosynthesis proceeds from (-)-limonene (B1674923) to (-)-trans-carveol (B1215196) and finally to (-)-carvone.[3][5] The enzymes responsible for this pathway have been cloned and characterized, enabling the development of recombinant microbial systems for carvone production.[6][7]

Key Enzymes

-

Cytochrome P450 Limonene-6-hydroxylase (CYP71D18): This enzyme is a membrane-bound monooxygenase that catalyzes the initial and rate-limiting step in carvone biosynthesis.[8] It requires a cofactor, NADPH:cytochrome P450 reductase (CPR), for the transfer of electrons.[9] The regioselectivity of this enzyme is crucial, as hydroxylation at other positions of the limonene ring leads to different monoterpenoid products.[10]

-

Carveol Dehydrogenase (CDH): This soluble enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily and catalyzes the final oxidation step.[1][11] It utilizes NAD+ as a cofactor to convert carveol to carvone.[1][12] The enzyme from peppermint has been shown to be specific for the trans-isomer of carveol.[1]

Data Presentation

This section summarizes the available quantitative data for the enzymes involved in the carvone biosynthetic pathway and the overall process yield in a recombinant system.

Table 1: Kinetic Parameters of Carveol Dehydrogenase from Mentha piperita

| Substrate | Km (µM) | kcat (s-1) | Reference |

| (-)-trans-Carveol | 1.8 ± 0.2 | 0.02 | [1] |

| NAD+ | 410 ± 29 | 0.02 | [1] |

Table 2: Carvone Production in a Recombinant Escherichia coli System

| Substrate | Product | Yield (mg/L) | Optimal Temperature (°C) | By-products | Reference |

| 100 mg/L (-)-Limonene | (-)-Carvone | 44 ± 6.3 | 14 | Dihydrocarveol, Dihydrocarvone | [6][7][13] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of the carvone biosynthetic pathway.

Assay for Limonene-6-Hydroxylase Activity

This protocol is based on the reconstitution of the purified recombinant enzyme with its reductase partner.

Materials:

-

Purified recombinant limonene-6-hydroxylase

-

Purified recombinant NADPH:cytochrome P450 reductase

-

100 mM Potassium phosphate (B84403) buffer (pH 7.5)

-

NADPH

-

(-)-Limonene

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), a defined amount of purified limonene-6-hydroxylase and NADPH:cytochrome P450 reductase.

-

Initiate the reaction by adding NADPH to a final concentration of 1 mM.

-

Add (-)-limonene (e.g., 100 µM) to the reaction mixture.

-

Incubate the reaction at 30°C for a specified time (e.g., 1 hour).

-

Stop the reaction by extracting the mixture with an equal volume of pentane.

-

Analyze the pentane extract by GC-MS to identify and quantify the carveol produced.

Assay for Carveol Dehydrogenase Activity

This protocol describes a spectrophotometric or GC-based assay for measuring the activity of carveol dehydrogenase.

Materials:

-

Purified recombinant carveol dehydrogenase or cell-free extract

-

25 mM KH2PO4 buffer (pH 7.5) containing 10% (v/v) glycerol (B35011) and 1 mM DTT

-

2 mM NAD+

-

100 µM (-)-trans-Carveol

-

Pentane

-

Gas chromatograph-mass spectrometer (GC-MS) or a spectrophotometer

Procedure (GC-based assay):

-

Prepare a 1.5 mL reaction mixture containing 25 mM KH2PO4 buffer (pH 7.5) with 10% glycerol and 1 mM DTT.

-

Add the enzyme preparation (purified enzyme or cell-free extract).

-

Add 2 mM NAD+ and 100 µM (-)-trans-carveol to initiate the reaction.

-

Incubate the reaction overnight at 31°C.[1]

-

Extract the reaction mixture with 0.5 mL of pentane.

-

Analyze the pentane extract by GC-MS for the quantification of carvone.[1]

Procedure (Spectrophotometric assay):

-

Prepare the reaction mixture as described above in a quartz cuvette.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M-1cm-1).

GC-MS Analysis of Monoterpenoids

This protocol outlines a general method for the separation and quantification of limonene, carveol, and carvone.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Column: Ultra-2 (or equivalent) capillary column (e.g., 25 m x 0.20 mm, 0.33 µm film thickness)

GC Conditions:

-

Injector Temperature: 230°C

-

Carrier Gas: Helium at a constant flow of 1.7 mL/min

-

Split Ratio: 50:1

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 min

-

Ramp to 180°C at 5°C/min

-

Ramp to 280°C at 20°C/min, hold for 5 min

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Scan Range: m/z 40-300

-

Quantification:

-

Use external or internal standards of limonene, carveol, and carvone to generate calibration curves for accurate quantification.

Mandatory Visualizations

Biosynthetic Pathway of Carvone from Limonene

Caption: The two-step enzymatic conversion of (-)-limonene to (-)-carvone.

Experimental Workflow for Carvone Production in E. coli

Caption: A typical experimental workflow for producing carvone from limonene using recombinant E. coli.

Conclusion

The biosynthesis of carvone from limonene is a well-characterized pathway that holds significant promise for the industrial-scale production of this valuable monoterpenoid. The two key enzymes, limonene-6-hydroxylase and carveol dehydrogenase, have been extensively studied, and their genetic information has been utilized to engineer microbial production hosts. This technical guide provides a solid foundation for researchers aiming to further optimize this pathway, explore novel enzyme variants, and develop more efficient and sustainable bioprocesses for carvone synthesis. The provided data, protocols, and visualizations serve as a valuable resource for both fundamental research and applied development in the field of monoterpenoid biotechnology.

References

- 1. Monoterpene Metabolism. Cloning, Expression, and Characterization of (−)-Isopiperitenol/(−)-Carveol Dehydrogenase of Peppermint and Spearmint - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the Monoterpenes Limonene and Carvone in the Fruit of Caraway : I. Demonstration of Enzyme Activities and Their Changes with Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A single amino acid substitution (F363I) converts the regiochemistry of the spearmint (−)-limonene hydroxylase from a C6- to a C3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Increased carvone production in Escherichia coli by balancing limonene conversion enzyme expression via targeted quantification concatamer proteome analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Increased carvone production in Escherichia coli by balancing limonene conversion enzyme expression via targeted quantification concatamer proteome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of the monoterpenes limonene and carvone in the fruit of caraway. I. Demonstration Of enzyme activities and their changes with development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. A single amino acid substitution (F363I) converts the regiochemistry of the spearmint (-)-limonene hydroxylase from a C6- to a C3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Monoterpene metabolism. Cloning, expression, and characterization of (-)-isopiperitenol/(-)-carveol dehydrogenase of peppermint and spearmint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carveol dehydrogenase - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

The Enantiomeric Divide: A Technical Guide to the Chirality and Biological Activity of Carvone Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirality, the property of a molecule to be non-superimposable on its mirror image, is a fundamental concept in pharmacology and drug development. Enantiomers, the pair of mirror-image molecules, can exhibit remarkably different biological activities due to the stereospecific nature of biological receptors. Carvone, a monoterpene ketone found in the essential oils of various plants, serves as a classic textbook example of this principle. The two enantiomers of carvone, (R)-(-)-carvone and (S)-(+)-carvone, possess distinct organoleptic properties and differential pharmacological effects, making them a subject of significant scientific interest. This technical guide provides an in-depth analysis of the chirality and biological activity of carvone isomers, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support researchers and professionals in the field of drug development.

(R)-(-)-carvone is the principal component of spearmint oil, imparting its characteristic minty aroma, while (S)-(+)-carvone is found in caraway and dill seeds, responsible for their spicy scent[1][2]. This striking difference in odor perception underscores the stereospecific interaction of these enantiomers with olfactory receptors. Beyond their distinct smells, the carvone isomers exhibit a range of differing biological activities, including effects on the central nervous system and smooth muscle contractility. Understanding these differences is crucial for the targeted application of each enantiomer in the food, fragrance, and pharmaceutical industries.

Data Presentation

Olfactory Perception

The distinct aroma profiles of the carvone enantiomers are a direct result of their differential activation of chiral olfactory receptors. This stereospecificity is reflected in their differing odor detection thresholds.

| Enantiomer | Odor Description | Odor Threshold (ppb) |

| (R)-(-)-Carvone | Spearmint-like, minty | 0.04 - 2.0 |

| (S)-(+)-Carvone | Caraway-like, spicy | 85 - 600 |

Data compiled from various sources reporting a range of values.

Central Nervous System (CNS) Activity

Both carvone isomers exert effects on the central nervous system, primarily demonstrating depressant activities. However, their potencies and specific actions show notable differences.

| Parameter | (R)-(-)-Carvone | (S)-(+)-Carvone |

| Acute Toxicity (LD50, oral, mice) | 426.6 mg/kg | 484.2 mg/kg |

| Effect on Locomotor Activity (mice) | Decreases ambulation | Decreases ambulation (slightly more potent at 1h) |

| Potentiation of Pentobarbital Sleeping Time | More effective at 100 mg/kg, less at 200 mg/kg | Less effective at 100 mg/kg, more at 200 mg/kg |

| Anticonvulsant Activity (PTZ & PIC induced) | Ineffective | Significant increase in convulsion latency |

PTZ: Pentylenetetrazole, PIC: Picrotoxin. Data from de Sousa et al. (2007).[3][4]

Spasmolytic Activity

The carvone enantiomers have been shown to exhibit spasmolytic effects on smooth muscle tissue, suggesting potential therapeutic applications.

| Tissue | Agonist | Parameter | (R)-(-)-Carvone | (S)-(+)-Carvone |

| Guinea Pig Trachea | Carbachol (B1668302) | IC50 (µM) | ~180 | ~69 |

| Guinea Pig Trachea | Histamine (B1213489) | IC50 (µM) | ~250 | ~81 |

| Rat Aorta | Phenylephrine | IC50 (µM) | Not Determined | Not Determined |

(+)-carvone and (-)-carvone (B1668593) were found to be more effective than limonene (B3431351) enantiomers, though no significant difference was observed between the carvone enantiomers themselves in one study.[5][6][7] Another study reported (-)-carvone to be approximately 100 times more potent than verapamil (B1683045) in reducing high K+ induced contractions.[8]

Olfactory Receptor Activation

The differential perception of carvone enantiomers is initiated by their interaction with specific olfactory receptors. The human olfactory receptor OR1A1, for instance, is activated by both enantiomers but shows a preference for (R)-(-)-carvone.

| Receptor | Enantiomer | EC50 (µM) |

| hOR1A1 | (R)-(-)-Carvone | ~15 |

| hOR1A1 | (S)-(+)-Carvone | ~50 |

EC50 values are approximate and can vary based on the specific experimental setup.[9][10]

Experimental Protocols

Determination of Olfactory Threshold

Objective: To quantify the minimum concentration at which the odor of a carvone enantiomer can be detected.

Methodology: A forced-choice ascending concentration series method is commonly employed.

-

Subject Recruitment: A panel of human subjects is recruited. Exclusion criteria should include any known olfactory dysfunction.

-

Odorant Preparation: Serial dilutions of (R)-(-)-carvone and (S)-(+)-carvone are prepared in an odorless solvent (e.g., mineral oil or propylene (B89431) glycol). Concentrations should span a wide range, from sub-threshold to clearly detectable levels.

-

Presentation: For each trial, three sniff bottles are presented to the subject: two containing the solvent blank and one containing a specific dilution of the carvone enantiomer. The position of the odorant-containing bottle is randomized for each trial.

-

Task: The subject is instructed to identify the bottle with the different odor.

-

Ascending Series: The test begins with the lowest concentration. If the subject correctly identifies the odorant in a set number of consecutive trials (e.g., two or three), the concentration is recorded as the detection threshold for that trial. If an incorrect identification is made, the next higher concentration is presented.

-

Replication: The entire procedure is repeated multiple times for each enantiomer to obtain a reliable average threshold for each subject.

-

Data Analysis: The geometric mean of the threshold concentrations across all trials and subjects is calculated to determine the overall odor detection threshold for each enantiomer.

GABAa Receptor Binding Assay ([³H]Flunitrazepam Competition)

Objective: To determine the ability of carvone isomers to modulate the GABAa receptor, specifically at the benzodiazepine (B76468) binding site.

Methodology: A competitive radioligand binding assay is utilized.

-

Membrane Preparation:

-

Whole brains (excluding cerebellum) from male Wistar rats are homogenized in ice-cold Na-K phosphate (B84403) buffer (pH 7.4).

-

The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to a final protein concentration of approximately 1-2 mg/mL.

-

-

Binding Assay:

-

In triplicate, aliquots of the membrane preparation (e.g., 100 µL) are incubated with:

-

A fixed concentration of [³H]Flunitrazepam (e.g., 1 nM), a radioligand for the benzodiazepine site.

-

A range of concentrations of the test compound ((R)-(-)-carvone or (S)-(+)-carvone).

-

Buffer to a final volume of 250 µL.

-

-

Total Binding: Membrane preparation and [³H]Flunitrazepam only.

-

Non-specific Binding: Membrane preparation, [³H]Flunitrazepam, and a high concentration of a non-labeled competing ligand (e.g., 10 µM Diazepam).

-

-

Incubation: The mixture is incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The percentage inhibition of specific [³H]Flunitrazepam binding is plotted against the logarithm of the carvone isomer concentration.

-

Isolated Guinea Pig Ileum Spasmolytic Assay

Objective: To assess the spasmolytic (muscle-relaxing) activity of carvone isomers on intestinal smooth muscle.

Methodology: An in vitro organ bath setup is used to measure tissue contractions.

-

Tissue Preparation:

-

A male guinea pig is humanely euthanized.

-

A segment of the terminal ileum is isolated and placed in oxygenated Tyrode's solution.

-

The lumen is gently flushed, and the mesentery is removed.

-

The ileum is cut into segments of 2-3 cm.

-

-

Organ Bath Setup:

-

Each ileum segment is mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with a 95% O₂ / 5% CO₂ mixture.

-

One end of the tissue is attached to a fixed hook, and the other is connected to an isometric force transducer.

-

A resting tension of approximately 1 g is applied, and the tissue is allowed to equilibrate for at least 30-60 minutes, with periodic washes.

-

-

Induction of Contraction: A stable submaximal contraction is induced by adding a spasmogen such as carbachol (e.g., 1 µM) or histamine (e.g., 1 µM) to the organ bath.

-

Application of Carvone Isomers: Once a stable contraction plateau is reached, cumulative concentrations of (R)-(-)-carvone or (S)-(+)-carvone are added to the bath.

-

Measurement: The relaxation of the smooth muscle is recorded as a percentage decrease from the initial agonist-induced contraction.

-

Data Analysis:

-

Concentration-response curves for the relaxing effect of each carvone isomer are constructed.

-

The IC50 value (the concentration of the carvone isomer that produces 50% of the maximum relaxation) is calculated for each enantiomer.

-

Assessment of CNS Activity in Mice (Open Field Test)

Objective: To evaluate the effects of carvone isomers on spontaneous locomotor activity and exploratory behavior in mice.

Methodology: The open field test is a standard behavioral assay.

-

Apparatus: A square arena (e.g., 40 cm x 40 cm) with walls to prevent escape. The arena is equipped with an automated activity monitoring system (e.g., infrared beams or video tracking software).

-

Animal Acclimation: Mice are brought to the testing room at least 30-60 minutes before the experiment to acclimate to the new environment.

-

Drug Administration: Mice are divided into groups and administered either vehicle (e.g., saline with a small amount of a surfactant like Tween 80), (R)-(-)-carvone, or (S)-(+)-carvone via intraperitoneal (i.p.) injection at various doses.

-

Test Procedure:

-

A set time after drug administration (e.g., 30 minutes), each mouse is individually placed in the center of the open field arena.

-

The mouse is allowed to explore the arena freely for a predetermined period (e.g., 10-30 minutes).

-

-

Data Collection: The automated system records various parameters, including:

-

Total distance traveled: An indicator of overall locomotor activity.

-

Time spent in the center vs. periphery: A measure of anxiety-like behavior (thigmotaxis).

-

Rearing frequency: A measure of exploratory behavior.

-

-

Data Analysis: The data for each parameter are averaged for each treatment group and compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the effects of each carvone isomer on CNS activity.

Mandatory Visualizations

Caption: Olfactory Signal Transduction Pathway.

Caption: GABAa Receptor Negative Allosteric Modulation.

Caption: Workflow for Spasmolytic Activity Assay.

Conclusion

The enantiomers of carvone, (R)-(-)-carvone and (S)-(+)-carvone, provide a compelling illustration of the significance of stereochemistry in biological systems. Their distinct olfactory profiles are a direct consequence of their differential interactions with chiral olfactory receptors, leading to different downstream signaling events. Furthermore, their varied effects on the central nervous system and smooth muscle highlight the nuanced and stereoselective nature of their interactions with other biological targets, such as the GABAa receptor.

For researchers and professionals in drug development, the study of carvone isomers underscores the critical importance of considering stereoisomerism in the design and evaluation of new therapeutic agents. The detailed methodologies and quantitative data presented in this guide offer a framework for the investigation of chiral compounds and their specific biological activities. Future research elucidating the precise binding affinities of carvone enantiomers to various receptor subtypes will further enhance our understanding of their pharmacological profiles and pave the way for their targeted application in therapeutics.

References

- 1. Anticonvulsant and Antioxidant Effects of Cyano-carvone and Its Action on Acetylcholinesterase Activity in Mice Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. va.gov [va.gov]

- 4. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. anilocus.com [anilocus.com]

- 6. Normal [3H]Flunitrazepam Binding to GABAA Receptors in the Locus Coeruleus in Major Depression and Suicide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. IC50 - Wikipedia [en.wikipedia.org]

- 9. Carvone derived cannabidiol enantiomers as novel anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mapping of GABAA receptor sites that are photoaffinity-labelled by [3H]flunitrazepam and [3H]Ro 15-4513 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitory effects of carvone isomers on the GABAA receptor in primary cultures of rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Pharmacological Properties of Carvone Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvone, a monoterpene ketone, exists as two enantiomers, (R)-(-)-carvone and (S)-(+)-carvone, which are the characteristic odorants of spearmint and caraway, respectively. Beyond their distinct sensory properties, these stereoisomers exhibit a range of pharmacological activities that are often enantioselective. This technical guide provides an in-depth overview of the pharmacological properties of carvone enantiomers, with a focus on their neurological, anti-inflammatory, and antimicrobial effects. Detailed experimental protocols for key bioassays are provided, and relevant signaling pathways are visualized. All quantitative data are summarized in comparative tables to facilitate analysis by researchers and professionals in drug development.

Introduction

The chirality of a molecule can significantly influence its biological activity, a principle well-exemplified by the enantiomers of carvone. (R)-(-)-carvone is the primary constituent of spearmint oil, while (S)-(+)-carvone is abundant in caraway and dill seed oils.[1] These naturally occurring isomers have garnered interest for their diverse pharmacological potential, which includes effects on the central nervous system, modulation of inflammatory responses, and antimicrobial actions.[2][3] Understanding the distinct properties of each enantiomer is crucial for their potential development as therapeutic agents.

Neurological Properties

Both carvone enantiomers exert effects on the central nervous system (CNS), primarily demonstrating depressant activities. However, significant quantitative and qualitative differences exist between the two.

Sedative and Anticonvulsant Effects

Studies in mice have shown that both (R)-(-)-carvone and (S)-(+)-carvone can induce sedation and decrease ambulation.[1][4] Notably, (S)-(+)-carvone exhibits anticonvulsant properties that are not observed with its (R)-(-)-counterpart. At a dose of 200 mg/kg, (S)-(+)-carvone significantly increases the latency of seizures induced by pentylenetetrazol (PTZ) and picrotoxin (B1677862) (PIC), whereas (R)-(-)-carvone is ineffective.[1][4]

The sedative effects have also been evaluated by measuring the potentiation of pentobarbital-induced sleeping time. At a dose of 100 mg/kg, (R)-(-)-carvone is more effective at increasing sleep duration than (S)-(+)-carvone.[1][4] However, at a higher dose of 200 mg/kg, the effect is more pronounced with (S)-(+)-carvone.[1][4]

Table 1: Neurological Activity of Carvone Enantiomers in Mice

| Parameter | (R)-(-)-Carvone | (S)-(+)-Carvone | Reference(s) |

| LD50 (mg/kg, i.p.) | 426.6 | 484.2 | [1][4] |

| Effect on PTZ-induced convulsions (200 mg/kg) | Ineffective | Increased latency | [1][4] |

| Effect on PIC-induced convulsions (200 mg/kg) | Ineffective | Increased latency | [1][4] |

| Pentobarbital Sleeping Time (100 mg/kg) | More effective | Less effective | [1][4] |

| Pentobarbital Sleeping Time (200 mg/kg) | Less effective | More effective | [1][4] |

Mechanism of Action: GABAA Receptor Modulation

The differential neurological effects of the carvone enantiomers can be partially attributed to their interaction with the GABAA receptor, a major inhibitory neurotransmitter receptor in the CNS. Both enantiomers act as negative allosteric modulators of the GABAA receptor.[2] They inhibit the GABA-induced stimulation of [3H]flunitrazepam binding, with (R)-(-)-carvone being a more potent modulator.[2] This interaction is significant as the GABAA receptor is a target for many anxiolytic, sedative, and anticonvulsant drugs.

Anti-inflammatory Properties

The carvone enantiomers exhibit distinct immunomodulatory effects, particularly in the context of allergic airway inflammation.

Differential Effects in Allergic Airway Inflammation

In a murine model of ovalbumin (OVA)-induced allergic airway inflammation, both (R)-(-)-carvone and (S)-(+)-carvone were found to inhibit the recruitment of leukocytes and eosinophils to the bronchoalveolar lavage (BAL) fluid.[3][5] However, only (R)-(-)-carvone demonstrated broader anti-allergic effects by inhibiting leukocyte infiltration and mucus production in the lungs.[3][5] This was associated with a decrease in OVA-specific IgE in the serum and an increase in the anti-inflammatory cytokine IL-10 in the BAL.[3][5] Conversely, (S)-(+)-carvone administration was associated with an increase in the pro-inflammatory cytokine IFN-γ.[3][5]

Table 2: Anti-inflammatory Activity of Carvone Enantiomers in OVA-Induced Airway Inflammation in Mice

| Parameter | (R)-(-)-Carvone (10 mg/kg, oral) | (S)-(+)-Carvone (10 mg/kg, oral) | Reference(s) |

| Leukocyte recruitment to BAL | Inhibition | Inhibition | [3][5] |

| Eosinophil recruitment to BAL | Inhibition | Inhibition | [3][5] |

| Leukocyte infiltration in lung | Inhibition | Little to no effect | [3][5] |

| Mucus production in lung | Inhibition | Little to no effect | [3][5] |

| Serum OVA-specific IgE | Decreased | No significant impact | [3][5] |

| BAL IL-10 concentration | Increased | No significant impact | [3][5] |

| BAL IFN-γ concentration | No significant impact | Increased | [3][5] |

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of (R)-(-)-carvone are linked to its ability to modulate key signaling pathways. It has been shown to inhibit the phosphorylation of JNK1 and activate the Nrf2 pathway. This, in turn, interferes with the acetylation of the NF-κB p65 subunit, leading to a decrease in the expression of pro-inflammatory genes. The activation of Nrf2 by (R)-(-)-carvone also leads to an increase in the expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1).

Antimicrobial Properties

Both carvone enantiomers have demonstrated activity against a range of microorganisms, including bacteria and fungi. Their lipophilic nature allows them to partition into the cell membranes of microorganisms, disrupting their structure and function.

Table 3: Antimicrobial Activity of Carvone Enantiomers (Minimum Inhibitory Concentration - MIC)

| Microorganism | (R)-(-)-Carvone MIC (µg/mL) | (S)-(+)-Carvone MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | 500 - 1000 | 500 - 1000 | [6] |

| Escherichia coli | >1000 | >1000 | [6] |

| Candida albicans | 500 | 250 | [7] |

Note: MIC values can vary depending on the specific strain and the methodology used.

Experimental Protocols

Ovalbumin-Induced Airway Inflammation in Mice

This model is used to evaluate the anti-inflammatory and anti-allergic potential of compounds.

Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

This model is used to screen for anticonvulsant activity.

Pentobarbital-Induced Sleeping Time in Mice

This test is used to assess sedative-hypnotic activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method for assessing antimicrobial activity.

Conclusion

The enantiomers of carvone present a compelling case for the importance of stereochemistry in pharmacology. (S)-(+)-carvone shows promise as an anticonvulsant, while (R)-(-)-carvone demonstrates significant potential as an anti-inflammatory agent for allergic airway diseases. Their distinct interactions with biological targets, such as the GABAA receptor and key inflammatory signaling pathways, underscore the need for enantiomerically pure compounds in drug development. Further research is warranted to fully elucidate their mechanisms of action, pharmacokinetic and toxicological profiles, and to explore their therapeutic potential in greater detail. This guide provides a foundational resource for scientists and researchers to build upon in the pursuit of novel therapeutics derived from these versatile natural products.

References

- 1. Molecular Mechanisms Underlying the Anti-Inflammatory Properties of (R)-(-)-Carvone: Potential Roles of JNK1, Nrf2 and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]

- 4. Video: Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]

- 5. Comparison of the toxicokinetics of the convulsants picrotoxinin and tetramethylenedisulfotetramine (TETS) in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessing seizure liability in vitro with voltage-sensitive dye imaging in mouse hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]

Carvone as a Chiral Building Block: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Carvone, a naturally occurring monoterpenoid, stands as a versatile and economically significant chiral building block in organic synthesis. Its inherent stereochemistry, coupled with a rich functionality including a cyclic ketone, an endocyclic double bond, and an isopropenyl group, provides a powerful platform for the stereocontrolled synthesis of complex molecules. This technical guide offers an in-depth exploration of carvone's properties, key chemical transformations, and its application in the development of bioactive compounds, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Natural Occurrence

Carvone exists as two enantiomers, (R)-(-)-carvone and (S)-(+)-carvone, which famously exhibit distinct olfactory properties. (R)-(-)-carvone is the principal component of spearmint oil, imparting its characteristic minty aroma, while (S)-(+)-carvone is found in caraway and dill seeds, responsible for their spicy scent.[1][2] This difference in biological perception underscores the importance of stereochemistry in molecular interactions.

| Property | (R)-(-)-Carvone | (S)-(+)-Carvone |

| Molar Mass | 150.22 g/mol | 150.22 g/mol |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Odor | Spearmint | Caraway, spicy |

| Boiling Point | ~230 °C | ~230 °C |

| Specific Rotation | -61° | +61° |

| Natural Sources | Spearmint (Mentha spicata)[1] | Caraway (Carum carvi), Dill (Anethum graveolens)[1] |

Key Chemical Transformations of Carvone

The reactivity of carvone's functional groups can be selectively controlled to achieve a variety of synthetic transformations.

Stereoselective Reduction Reactions

The reduction of carvone can target the carbonyl group or the carbon-carbon double bonds, often with high stereoselectivity.

2.1.1. Reduction of the Carbonyl Group (1,2-Reduction)

The Luche reduction, employing sodium borohydride (B1222165) in the presence of a lanthanide salt such as cerium(III) chloride, selectively reduces the carbonyl group to an alcohol, preserving the α,β-unsaturated system.[3][4][5] This reaction is highly effective for producing carveol.

Experimental Protocol: Luche Reduction of (+)-Carvone [3]

-

Materials: (+)-Carvone, Cerium(III) chloride heptahydrate (CeCl₃·7H₂O), Sodium borohydride (NaBH₄), Methanol (B129727) (MeOH), 2N Hydrochloric acid (HCl), Diethyl ether (Et₂O).

-

Procedure:

-

Dissolve (+)-Carvone (1.0 eq) and CeCl₃·7H₂O (0.25 eq) in methanol and cool the solution to 0 °C.

-

Separately, dissolve NaBH₄ (1.0 eq) in methanol.

-

Add the NaBH₄ solution dropwise to the carvone solution over 5 minutes.

-

After the addition is complete, remove the cooling bath and allow the reaction to proceed for 30 minutes, monitoring by TLC.

-

Upon completion, quench the reaction with 2N HCl.

-

Extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (+)-cis-carveol.

-

2.1.2. Conjugate Reduction (1,4-Reduction)

The reduction of the endocyclic double bond can be achieved through various methods, including the use of zinc dust in the presence of a proton source, leading to the formation of dihydrocarvone.

Experimental Protocol: Synthesis of Dihydrocarvone [6]

-

Materials: Carvone, Potassium hydroxide (B78521) (KOH), Ethanol (B145695), Water, Activated zinc dust.

-

Procedure:

-

Prepare a solution of KOH in a mixture of ethanol and water.

-

Add activated zinc dust to the solution.

-

Heat the mixture to reflux with vigorous stirring.

-

Add a solution of carvone in ethanol dropwise over 30 minutes.

-

Continue to reflux for an additional 2 hours.

-

After cooling, the mixture is worked up to isolate dihydrocarvone.

-

| Reduction Method | Reagents | Major Product | Diastereomeric Excess (d.e.) / Yield |

| 1,2-Reduction (Luche) | NaBH₄, CeCl₃ | Carveol | High selectivity for the allylic alcohol |

| Conjugate Reduction | Zn, KOH | Dihydrocarvone | - |

| Bioreduction | Ene-reductases | (2R,5R)-dihydrocarvone | 95.4% d.e., 95.6% yield[7] |

Epoxidation Reactions

The two double bonds in carvone exhibit different reactivities towards epoxidizing agents, allowing for regioselective synthesis of epoxides. The electron-rich exocyclic double bond is more susceptible to electrophilic attack by peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), while the electron-deficient endocyclic double bond can be epoxidized under nucleophilic conditions (e.g., with alkaline hydrogen peroxide).[2][8][9]

Experimental Protocol: Regioselective Epoxidation of R-(−)-Carvone with m-CPBA [10]

-

Materials: R-(−)-Carvone, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (B109758) (CH₂Cl₂).

-

Procedure:

-

Dissolve R-(−)-carvone in dichloromethane and cool the solution to 0 °C.

-

Add m-CPBA portion-wise to the stirred solution.

-

Allow the reaction to proceed at 0 °C, monitoring by TLC.

-

Upon completion, the reaction is quenched and worked up to yield the corresponding 8,9-epoxide.

-

A reported yield for this reaction is 66%.[10]

-

Conjugate Addition of Organocuprates

Organocuprate reagents, such as lithium dimethylcuprate (Me₂CuLi), readily undergo 1,4-conjugate addition to the α,β-unsaturated ketone system of carvone.[11] This reaction is a powerful tool for introducing carbon substituents at the β-position with high stereocontrol.

Experimental Protocol: Conjugate Addition of Lithium Dimethylcuprate to Carvone [12]

-

Materials: Copper(I) iodide (CuI), Methyllithium (MeLi), Diethyl ether (Et₂O), Carvone.

-

Procedure:

-

Suspend CuI in anhydrous diethyl ether under an inert atmosphere and cool to 0 °C.

-

Add a solution of MeLi dropwise until the formation of a clear, colorless solution of lithium dimethylcuprate.

-

Cool the cuprate (B13416276) solution to -78 °C.

-

Add a solution of carvone in diethyl ether dropwise.

-

Stir the reaction mixture at low temperature, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

After work-up and purification, the corresponding 3-alkylated cyclohexanone (B45756) is obtained.

-

Carvone in the Synthesis of Bioactive Molecules and Drug Development

The chiral scaffold of carvone has been exploited in the total synthesis of numerous natural products and pharmaceutically active compounds.[13][14] Its derivatives have shown a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[15]

Anti-inflammatory Activity and the NF-κB Signaling Pathway

A significant body of research indicates that carvone and its derivatives exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][16][17][18][19] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.

Studies have shown that (R)-(-)-carvone can inhibit this pathway by decreasing the phosphorylation of c-Jun N-terminal kinase 1 (JNK1) and inhibiting the resynthesis of IκBα, thereby interfering with the transcriptional activity of NF-κB.[20][21][22] (S)-(+)-carvone has been identified as a novel activator of Sirtuin-1 (SIRT1), an enzyme that can deacetylate and thereby inactivate NF-κB.[23][24]

Caption: Carvone's modulation of the NF-κB signaling pathway.

General Workflow for the Synthesis of Bioactive Molecules

The chemical versatility of carvone allows for a systematic approach to the synthesis of diverse molecular architectures.

Caption: Synthetic workflow from carvone to bioactive molecules.

Conclusion

Carvone represents a privileged chiral starting material in organic synthesis, offering a cost-effective and stereochemically defined platform for the construction of complex molecular targets. Its rich and tunable reactivity, combined with the established biological activities of its derivatives, ensures its continued importance in both academic research and the pharmaceutical industry. This guide provides a foundational understanding of carvone's synthetic utility and its potential in the development of novel therapeutics, particularly in the realm of anti-inflammatory drug discovery. Further exploration of its diverse chemical space promises to unlock new avenues for innovation in medicinal chemistry.

References

- 1. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Stereoselective Luche Reduction of Deoxynivalenol and Three of Its Acetylated Derivatives at C8 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemicals [chemicals.thermofisher.cn]

- 5. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Solved hur hun OC2 Experiment 2 Chemoselective reduction of | Chegg.com [chegg.com]

- 7. Asymmetric Whole-Cell Bio-Reductions of (R)-Carvone Using Optimized Ene Reductases | MDPI [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Regiospecific Epoxidation of Carvone: A Discovery-Oriented Experiment for Understanding the Selectivity and Mechanism of Epoxidation Reactions | Semantic Scholar [semanticscholar.org]

- 10. Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ch18: Organocopper reagents [chem.ucalgary.ca]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of highly functionalised enantiopure bicyclo[3.2.1]- octane systems from carvone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Health Benefits and Pharmacological Properties of Carvone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Terpenoids: natural inhibitors of NF-κB signaling with anti-inflammatory and anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Molecular Mechanisms Underlying the Anti-Inflammatory Properties of (R)-(-)-Carvone: Potential Roles of JNK1, Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Elucidation of the Mechanism Underlying the Anti-Inflammatory Properties of (S)-(+)-Carvone Identifies a Novel Class of Sirtuin-1 Activators in a Murine Macrophage Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

(+-)-Carvone: A Versatile Chiral Precursor for the Synthesis of Complex Natural Products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(+-)-Carvone, a readily available and inexpensive monoterpene found in the essential oils of spearmint and caraway, has emerged as a powerful and versatile chiral starting material in the total synthesis of a diverse array of complex natural products. Its inherent stereochemistry and densely functionalized cyclohexenone framework provide a robust platform for the construction of intricate molecular architectures, ranging from other terpenoids and steroids to various heterocyclic compounds. This guide delves into the core synthetic strategies employing carvone, providing detailed experimental protocols for key transformations, quantitative data for comparative analysis, and visualizations of synthetic pathways and biological mechanisms.

The utility of carvone as a chiral building block stems from its unique structural features: a stereocenter at C5, an α,β-unsaturated ketone, and a terminal olefin. These functionalities allow for a wide range of selective chemical manipulations, including conjugate additions, cycloadditions, and rearrangements, enabling the stereocontrolled synthesis of complex target molecules. This guide will explore several key reactions and their application in the synthesis of notable natural products.

Key Synthetic Transformations from Carvone

The conversion of carvone into complex natural products relies on a toolbox of powerful organic reactions. The following sections detail the methodologies for some of the most pivotal transformations.

Robinson Annulation

The Robinson annulation is a classic ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a new six-membered ring. When applied to carvone, it provides a rapid entry into bicyclic systems, which are common motifs in terpenoids.

Experimental Protocol: Robinson Annulation of (S)-(+)-Carvone with Methyl Vinyl Ketone

To a solution of potassium tert-butoxide (amount, e.g., 1.1 equivalents) in tert-butanol (B103910) (volume) at 0 °C under an inert atmosphere (e.g., argon) is added (S)-(+)-carvone (1.0 equivalent) dropwise. The resulting mixture is stirred at this temperature for a specified time (e.g., 30 minutes). Methyl vinyl ketone (amount, e.g., 1.2 equivalents) is then added slowly, and the reaction is allowed to warm to room temperature and stirred for a designated period (e.g., 12-24 hours). The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (volume). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, 3 x volume). The combined organic layers are washed with brine (volume), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent, e.g., hexane/ethyl acetate (B1210297) gradient) to afford the annulated product.

Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings with high stereocontrol. The enone moiety of carvone can act as a dienophile, reacting with various dienes to furnish complex polycyclic scaffolds. The use of electron-rich dienes, such as Danishefsky's diene, often proceeds with high regioselectivity.

Experimental Protocol: Lewis Acid Catalyzed Diels-Alder Reaction of (S)-(+)-Carvone with Danishefsky's Diene

To a solution of (S)-(+)-carvone (1.0 equivalent) in a dry, non-polar solvent (e.g., toluene, volume) at low temperature (e.g., -78 °C) under an inert atmosphere is added a Lewis acid catalyst (e.g., zinc chloride, 1.1 equivalents). The mixture is stirred for a short period (e.g., 15 minutes) before the dropwise addition of Danishefsky's diene (1.2 equivalents). The reaction is stirred at this temperature for a specified time (e.g., 4-8 hours) and monitored by thin-layer chromatography. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (volume). The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x volume). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude adduct is purified by flash column chromatography (eluent, e.g., ethyl acetate/hexane gradient) to yield the desired cycloadduct.

Favorskii Rearrangement

The Favorskii rearrangement of α-halo ketones provides a method for ring contraction, which can be synthetically useful for accessing five-membered ring systems from the six-membered ring of carvone. This transformation is a key step in the synthesis of certain iridoid monoterpenes.

Experimental Protocol: Favorskii Rearrangement of a Carvone-Derived Chlorohydrin

A solution of the carvone-derived chlorohydrin (1.0 equivalent) in an alcoholic solvent (e.g., methanol, volume) is treated with a base (e.g., sodium methoxide, 2.0 equivalents) at room temperature. The reaction mixture is stirred for a specified duration (e.g., 6-12 hours) until the starting material is consumed, as indicated by TLC analysis. The solvent is then removed under reduced pressure. The residue is taken up in water (volume) and acidified to a pH of ~2 with a dilute acid (e.g., 1 M HCl). The aqueous solution is extracted with an organic solvent (e.g., diethyl ether, 3 x volume). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude cyclopentanecarboxylic acid derivative, which can be further purified by crystallization or chromatography.

Total Synthesis of Natural Products from Carvone

The following examples showcase the application of these and other synthetic strategies in the total synthesis of biologically active natural products.

(+)-α-Cyperone

(+)-α-Cyperone, a sesquiterpenoid found in the tubers of Cyperus rotundus, exhibits anti-inflammatory and antimalarial activities. Its synthesis from (S)-(+)-carvone often utilizes a Robinson annulation as a key step to construct the decalin core.

(-)-Crotogoudin

(-)-Crotogoudin is a diterpenoid with potential anticancer properties. An enantiospecific synthesis of (-)-crotogoudin has been achieved starting from (S)-carvone, featuring a novel benzannulation strategy.[1][2]

(+)-Paeonisuffrone

(+)-Paeonisuffrone is a monoterpene isolated from the roots of Paeonia suffruticosa. A key step in its total synthesis from (+)-10-hydroxycarvone is a Ti(III)-promoted radical cyclization.[3][4]

Loganetin (B1631346)

Loganetin is the aglycone of loganin, an important intermediate in the biosynthesis of many indole (B1671886) alkaloids. A gram-scale synthesis of loganetin from S-(+)-carvone has been developed, with a Favorskii rearrangement being a crucial transformation.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic transformations and total syntheses discussed.

| Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) | Diastereo-/Enantioselectivity | Reference |

| Robinson Annulation | (S)-(+)-Carvone | 1. KOtBu, t-BuOH, 0 °C; 2. Methyl vinyl ketone, rt | Annulated Product | Varies | Varies | [5][6][7][8][9] |

| Diels-Alder Reaction | (S)-(+)-Carvone | Danishefsky's diene, ZnCl₂, Toluene, -78 °C | Cycloadduct | Varies | High | [10][11][12] |

| Favorskii Rearrangement | Carvone Chlorohydrin | NaOMe, MeOH, rt | Cyclopentanecarboxylic acid derivative | Varies | Stereoselective | [13][14] |

| Natural Product | Starting Material from Carvone | Key Steps | Overall Yield (%) | Reference |

| (+)-α-Cyperone | (S)-(+)-Carvone | Robinson annulation | Varies | [15] |

| (-)-Crotogoudin | (S)-Carvone | Benzannulation, Diels-Alder cycloaddition | Not explicitly stated | [2] |

| (+)-Paeonisuffrone | (+)-10-Hydroxycarvone | Ti(III)-promoted radical cyclization | Not explicitly stated | [3][4][16] |

| Loganetin | S-(+)-Carvone | Favorskii rearrangement | Not explicitly stated | [1][4] |

Signaling Pathways and Biological Activities

Several natural products synthesized from carvone exhibit interesting biological activities, often through the modulation of specific cellular signaling pathways.

α-Cyperone: Inhibition of Inflammatory Pathways

α-Cyperone has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. These pathways are central regulators of the inflammatory response.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. escholarship.org [escholarship.org]

- 3. Ti(III)-promoted radical cyclization of epoxy enones. Total synthesis of (+)-paeonisuffrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Robinson Annulation [drugfuture.com]

- 6. Robinson annulation - Wikipedia [en.wikipedia.org]

- 7. Illustrated Glossary of Organic Chemistry - Robinson annulation (Robinson annelation) [chem.ucla.edu]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. researchgate.net [researchgate.net]

- 10. Diels-Alder Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Danishefsky's diene - Wikipedia [en.wikipedia.org]

- 12. ASYMMETRIC HETERO DIELS-ALDER REACTIONS OF DANISHEFSKY’S DIENE AND GLYOXYLATE ESTERS CATALYZED BY CHIRAL BISOXAZOLINE DERIVED CATALYSTS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 14. Stereoselective Favorskii rearrangement of carvone chlorohydrin; expedient synthesis of (+)-dihydronepetalactone and (+)-iridomyrmecin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Total synthesis of (+)-cyperolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

The Enantioselective Landscape of Racemic Carvone: A Technical Guide to its Biological and Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvone, a monoterpenoid ketone found in the essential oils of various plants, exists as two enantiomers: (R)-(-)-carvone and (S)-(+)-carvone. The racemic mixture and its individual stereoisomers exhibit a broad spectrum of biological and pharmacological activities, presenting compelling opportunities for therapeutic development. This technical guide provides an in-depth analysis of the multifaceted effects of racemic carvone, with a focus on its enantioselective properties. We delve into its antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antidiabetic activities, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate reproducible research. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows modulated by carvone using Graphviz diagrams, offering a clear and concise understanding of its mechanisms of action.

Introduction